molecular formula C38H28 B14533476 9,9,10,10-Tetraphenyl-9,10-dihydrophenanthrene CAS No. 62685-70-5

9,9,10,10-Tetraphenyl-9,10-dihydrophenanthrene

Cat. No.: B14533476
CAS No.: 62685-70-5
M. Wt: 484.6 g/mol
InChI Key: KHCOFBFMPYHNMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9,10,10-Tetraphenyl-9,10-dihydrophenanthrene: is a chemical compound characterized by the presence of four phenyl groups attached to a dihydrophenanthrene core. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9,10,10-Tetraphenyl-9,10-dihydrophenanthrene typically involves the coupling of phenyl-substituted intermediates. One common method includes the reaction of phenylmagnesium bromide with 9,10-dihydro-9,10-dibromoanthracene under controlled conditions to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar coupling reactions, optimized for yield and purity. Industrial processes may also incorporate advanced purification techniques to ensure the compound’s quality .

Chemical Reactions Analysis

Types of Reactions: 9,9,10,10-Tetraphenyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 9,9,10,10-Tetraphenyl-9,10-dihydrophenanthrene involves its interaction with various molecular targets through its phenyl groups. These interactions can influence the compound’s reactivity and stability. The pathways involved include electron transfer processes and radical formation, which are crucial for its chemical behavior .

Comparison with Similar Compounds

Uniqueness: 9,9,10,10-Tetraphenyl-9,10-dihydrophenanthrene is unique due to its four phenyl groups, which provide significant steric hindrance and influence its chemical reactivity. This makes it a valuable compound for studying the effects of bulky substituents in aromatic systems .

Properties

CAS No.

62685-70-5

Molecular Formula

C38H28

Molecular Weight

484.6 g/mol

IUPAC Name

9,9,10,10-tetraphenylphenanthrene

InChI

InChI=1S/C38H28/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)35-27-15-13-25-33(35)34-26-14-16-28-36(34)38(37,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H

InChI Key

KHCOFBFMPYHNMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C4C2(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.